Calciumiodid

Übersicht

Beschreibung

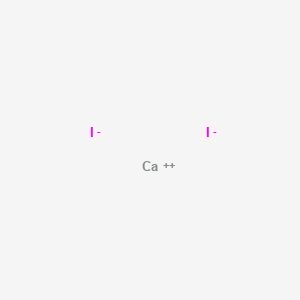

Calcium iodide is an inorganic compound with the chemical formula CaI₂. It is an ionic compound composed of calcium and iodine. This colorless, deliquescent solid is highly soluble in water and exhibits properties similar to other calcium halides, such as calcium chloride. Calcium iodide is used in various applications, including photography and as a source of iodine in animal feed .

Wissenschaftliche Forschungsanwendungen

Calcium iodide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Calcium iodide is used in biological research for its role in iodine supplementation and as a source of calcium.

Medicine: It is used in some antiseptic solutions due to iodine’s disinfectant properties.

Industry: Calcium iodide is used in the production of photographic film and as a catalyst in certain industrial processes

Wirkmechanismus

Target of Action

Calcium iodide (CaI2) is an ionic compound of calcium and iodine . It doesn’t have a specific biological target in the body. Calcium is essential for muscle function, nerve transmission, intracellular signaling, and hormonal secretion . Iodine, on the other hand, is a key component of thyroid hormones, which regulate metabolic processes in the body .

Mode of Action

The mode of action of calcium iodide primarily involves the dissociation of the compound into calcium and iodide ions in solution . These ions can then participate in various biochemical reactions. For instance, iodide ions can be actively transported into the thyroid gland, where they are used in the synthesis of thyroid hormones .

Biochemical Pathways

Calcium and iodide ions, once dissociated from calcium iodide, can influence several biochemical pathways. Calcium ions are involved in signal transduction pathways, and they regulate a wide array of physiological processes, including muscle contraction and neurotransmitter release . Iodide ions, on the other hand, are crucial for the synthesis of thyroid hormones, which regulate metabolic processes in the body .

Pharmacokinetics

The pharmacokinetics of calcium iodide involves its absorption, distribution, metabolism, and excretion (ADME). When ingested, calcium iodide dissolves in the gastrointestinal tract and dissociates into calcium and iodide ions . These ions are then absorbed into the bloodstream. The distribution of these ions in the body depends on various factors, including the presence of specific transporters and the physiological needs of different tissues The excretion of these ions occurs mainly through the kidneys .

Result of Action

The primary result of calcium iodide’s action in the body is the provision of calcium and iodide ions. These ions play vital roles in various physiological processes. Calcium ions are crucial for bone health, muscle function, and nerve transmission . Iodide ions are essential for the synthesis of thyroid hormones, which regulate the body’s metabolism .

Action Environment

The action of calcium iodide can be influenced by various environmental factors. For instance, the presence of other ions in the body can affect the dissociation of calcium iodide and the subsequent absorption of calcium and iodide ions . Additionally, the pH of the body’s fluids can influence the solubility and ionization of calcium iodide . The body’s physiological state, such as the levels of thyroid hormones, can also affect the uptake and utilization of iodide ions .

Biochemische Analyse

Biochemical Properties

Calcium iodide plays a role in various biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium iodide may change over time due to its reactivity with oxygen and carbon dioxide . This could potentially lead to changes in its stability, degradation, and long-term effects on cellular function.

Vorbereitungsmethoden

Calcium iodide can be synthesized through several methods:

Direct Synthesis: Calcium iodide can be prepared by the direct reaction of calcium metal with iodine under heat[ \text{Ca} + \text{I}_2 \rightarrow \text{CaI}_2 ]

Reaction with Hydroiodic Acid: Another method involves treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid[ \text{CaCO}_3 + 2\text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction yields a hydrated form of calcium iodide

Analyse Chemischer Reaktionen

Calcium iodide undergoes various chemical reactions:

Oxidation: Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine and forming calcium carbonate[ 2\text{CaI}_2 + 2\text{CO}_2 + \text{O}_2 \rightarrow 2\text{CaCO}_3 + 2\text{I}_2 ]

Substitution: Calcium iodide can react with other compounds to form different products. .

Vergleich Mit ähnlichen Verbindungen

Calcium iodide is similar to other calcium halides, such as calcium chloride, calcium bromide, and calcium fluoride. it has unique properties due to the presence of iodide ions:

Calcium Chloride (CaCl₂): Similar in solubility and deliquescent nature but used more widely as a de-icing agent and in concrete.

Calcium Bromide (CaBr₂): Used in drilling fluids and as a flame retardant.

Calcium Fluoride (CaF₂): Known for its low solubility in water and used in the production of optical components

Calcium iodide’s unique applications in photography and as an iodine source in animal feed highlight its distinctiveness among calcium halides.

Eigenschaften

IUPAC Name |

calcium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYWSMUMWPJLR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaI2 | |

| Record name | calcium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064945 | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-68-8 | |

| Record name | Calcium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKI9QEE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of calcium iodide?

A1: The molecular formula of calcium iodide is CaI2. Its molecular weight is 293.89 g/mol.

Q2: Is there spectroscopic data available for calcium iodide?

A: Yes, studies have investigated the spectral characteristics of calcium iodide crystals. Research indicates that the presence of oxygen and hydrogen-containing impurities can significantly influence the X-ray luminescence, thermo- and photostimulated luminescence of these crystals.

Q3: Is calcium iodide stable under moisture?

A: Calcium iodide is known to be highly hygroscopic. This means it readily absorbs moisture from the air.

Q4: Are there any known stable calcium iodide complexes?

A: Yes, researchers have successfully synthesized a chiral calcium iodide complex using a pybox ligand. This complex exhibits stability in the presence of moisture and oxygen.

Q5: Can calcium iodide be used as a catalyst?

A: Yes, calcium iodide has shown promising catalytic properties in various organic reactions. For example, it effectively catalyzes the photooxidative oxylactonization of oxocarboxylic acids using molecular oxygen as the terminal oxidant. It has also been successfully employed in the tandem oxidation/rearrangement of β-ketoesters to tartronic esters with molecular oxygen under visible light irradiation.

Q6: Can calcium iodide catalyze reactions involving carbon dioxide?

A: Research indicates that a catalytic system combining calcium iodide and 18-crown-6 ether efficiently facilitates the addition of carbon dioxide (CO2) to both terminal and internal epoxides. Another study highlighted that a calcium-based catalytic system, incorporating calcium iodide, a dicyclohexyl-functionalized 18-crown-6 ether, and triphenylphosphane, can effectively synthesize challenging internal and trisubstituted cyclic carbonates from bio-derived epoxides and CO2 under mild conditions.

Q7: How does calcium iodide interact with biological systems?

A: Research suggests that calcium iodide, when administered orally, demonstrates a distinct interaction with the bronchial system. Studies involving patients with bronchopulmonary diseases revealed that oral administration of calcium iodide led to a higher concentration of iodine in bronchial secretions compared to potassium iodide. This suggests a potential mechanism for its expectorant properties.

Q8: Does calcium iodide impact thyroid activity?

A: Studies on broiler chickens indicate that calcium iodide can modulate thyroid gland activity. The administration of calcium iodide led to significant changes in plasma thyroid hormone (T3, T4) concentrations, suggesting its potential as a modulator of thyroid function in these animals. ,

Q9: How does the structure of calcium iodide relate to its activity?

A: While specific SAR studies on calcium iodide itself are limited in the provided research, the synthesis and study of various calcium complexes offer insights. For instance, modifications to the amidinate ligands in calcium complexes led to diverse structures and reactivity. This highlights the influence of ligand structure on the overall properties and behavior of calcium compounds.

Q10: What are the applications of calcium iodide in scintillators?

A: Double salt iodides, including cesium barium iodide (CBI), cesium calcium iodide (CCI), and barium bromine iodide (BBI), are being explored for their scintillation properties. Their high density and atomic number make them suitable for detecting energetic particles, particularly gamma rays. Further research focuses on optimizing the scintillation properties of metal halides, including potassium calcium iodide (KCaI3:Eu2+), through defect engineering using codoping strategies.

Q11: Is calcium iodide used in any industrial processes?

A: Calcium iodide plays a role in a proposed thermochemical process for hydrogen and oxygen production from water. This four-step cycle utilizes reactions involving calcium oxide (CaO) and iodine (I2), highlighting the potential of calcium iodide in sustainable energy applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

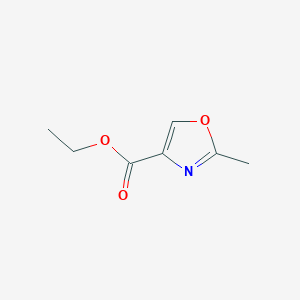

![1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B167326.png)